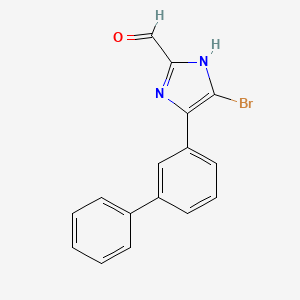

4-(3-Biphenylyl)-5-bromoimidazole-2-carbaldehyde

Descripción

MFCD33022686 is a chemical compound with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in research and industrial applications.

Propiedades

Fórmula molecular |

C16H11BrN2O |

|---|---|

Peso molecular |

327.17 g/mol |

Nombre IUPAC |

5-bromo-4-(3-phenylphenyl)-1H-imidazole-2-carbaldehyde |

InChI |

InChI=1S/C16H11BrN2O/c17-16-15(18-14(10-20)19-16)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H,18,19) |

Clave InChI |

OHASRAURFYGUFB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(NC(=N3)C=O)Br |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of MFCD33022686 involves several steps, including specific reaction conditions and reagents. Common synthetic routes include:

Mayer–rod coating: This method involves the application of a solution containing the compound onto a substrate using a Mayer rod, followed by drying and curing.

Spin coating: In this method, a solution of the compound is deposited onto a spinning substrate, creating a thin, uniform film.

Spray coating: This technique involves spraying a solution of the compound onto a substrate, followed by drying.

Vacuum filtration: This method involves filtering a solution of the compound through a membrane under vacuum conditions to create a thin film.

Análisis De Reacciones Químicas

MFCD33022686 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under specific conditions

Aplicaciones Científicas De Investigación

MFCD33022686 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biological studies to understand cellular processes and molecular interactions.

Industry: The compound is used in the production of advanced materials and coatings

Mecanismo De Acción

The mechanism of action of MFCD33022686 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The compound’s effects are mediated through its binding to specific sites on target molecules, altering their function and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.